molecular formula C8H17NO B1359968 [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine CAS No. 1142202-08-1

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

Cat. No.: B1359968
CAS No.: 1142202-08-1
M. Wt: 143.23 g/mol
InChI Key: KLRKBAFQXKDRQU-UHFFFAOYSA-N
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Description

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine is an organic compound with the molecular formula C8H17NO It is characterized by a six-membered tetrahydropyran ring substituted with an ethyl group and a primary amine group

Scientific Research Applications

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine typically involves the reaction of 4-ethyltetrahydro-2H-pyran with a suitable amine source under controlled conditions. One common method is the reductive amination of 4-ethyltetrahydro-2H-pyran-4-carbaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Amides, ureas, alkylated amines.

Mechanism of Action

The mechanism of action of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with active sites, influencing biological pathways and chemical reactions. The tetrahydropyran ring provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [(4-methyltetrahydro-2H-pyran-4-yl)methyl]amine
  • [(4-propyltetrahydro-2H-pyran-4-yl)methyl]amine
  • [(4-butyltetrahydro-2H-pyran-4-yl)methyl]amine

Uniqueness

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. Compared to its analogs, it may exhibit different binding affinities, reaction rates, and stability, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(4-ethyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKBAFQXKDRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275573
Record name 4-Ethyltetrahydro-2H-pyran-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-08-1
Record name 4-Ethyltetrahydro-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyltetrahydro-2H-pyran-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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